molecular formula C8H13Cl2FN2 B1390801 (4-Methyl-3-fluorobenzyl)hydrazine dihydrochloride CAS No. 1185303-71-2

(4-Methyl-3-fluorobenzyl)hydrazine dihydrochloride

Cat. No. B1390801
M. Wt: 227.1 g/mol
InChI Key: UFEGSMDBZHEVCT-UHFFFAOYSA-N
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Description

(4-Methyl-3-fluorobenzyl)hydrazine dihydrochloride, abbreviated as 4-MFBH-HCl, is a synthetic organic compound that has a variety of applications in both scientific research and laboratory experiments.

Scientific Research Applications

  • Chemical Reactivity and Molecular Structure :

    • The molecular structure and chemical reactivities of compounds derived from hydrazine dihydrochloride, including 4-Methyl-3-fluorobenzyl hydrazine, have been a subject of study. For instance, research on the condensation products of o-substituted benzylidenacetylacetone with hydrazine dihydrochloride provides insights into the structural and reactivity characteristics of these compounds (Kurihara et al., 1975).
  • Synthesis and Application in Pharmaceutical Chemistry :

    • New methods for synthesizing indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine have been developed. This process highlights the utility of (4-Methyl-3-fluorobenzyl)hydrazine dihydrochloride in generating compounds with potential pharmaceutical applications (Lukin et al., 2006).
  • Biological Activity and Molecular Docking Studies :

    • The biological activities of hydrazine derivatives, including those related to (4-Methyl-3-fluorobenzyl)hydrazine dihydrochloride, have been predicted using molecular docking studies. These studies reveal potential antitumor activities, highlighting the compound's relevance in pharmacological research (Mary et al., 2021).
  • Fluorescent Probing and Sensing Applications :

    • The development of fluorescent probes for hydrazine detection, where (4-Methyl-3-fluorobenzyl)hydrazine dihydrochloride derivatives could play a role, is significant in both environmental and biological contexts. Such probes offer high selectivity and sensitivity, and can be used in real-time applications (Jung et al., 2019).
  • Synthesis of Novel Compounds with Biological Activities :

    • Research on the synthesis of new 1,2,4-Triazole derivatives starting from compounds related to (4-Methyl-3-fluorobenzyl)hydrazine dihydrochloride demonstrates the compound's utility in creating molecules with anti-lipase and anti-urease activities, relevant in the development of new therapeutic agents (Bekircan et al., 2014).
  • Applications in Environmental Pollution Studies :

    • The compound's derivatives have been used in designing fluorescent probes for measuring hydrazine in environmental and water samples, indicating its relevance in environmental science and pollution monitoring (Zhu et al., 2019).

properties

IUPAC Name

(3-fluoro-4-methylphenyl)methylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2.2ClH/c1-6-2-3-7(5-11-10)4-8(6)9;;/h2-4,11H,5,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFEGSMDBZHEVCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNN)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methyl-3-fluorobenzyl)hydrazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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